molecular formula C14H19NO4 B267047 4-(3-Sec-butoxyanilino)-4-oxobutanoic acid

4-(3-Sec-butoxyanilino)-4-oxobutanoic acid

Cat. No. B267047
M. Wt: 265.3 g/mol
InChI Key: BJAJGLNDTLTUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Sec-butoxyanilino)-4-oxobutanoic acid, also known as Boc-Lys(Abz)-OH, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

4-(3-Sec-butoxyanilino)-4-oxobutanoic acid(Abz)-OH is a peptide substrate that is cleaved by proteases and peptidases. The Abz group is cleaved from the lysine residue, releasing a fluorescent signal that can be detected. The mechanism of action of 4-(3-Sec-butoxyanilino)-4-oxobutanoic acid(Abz)-OH is based on the specific recognition of the substrate by the enzyme, which is determined by the amino acid sequence and the chemical properties of the substrate.
Biochemical and Physiological Effects:
4-(3-Sec-butoxyanilino)-4-oxobutanoic acid(Abz)-OH does not have any known biochemical or physiological effects on its own, as it is a chemical substrate used in laboratory experiments. However, it can be used to study the biochemical and physiological effects of enzymes that cleave the substrate, such as proteases and peptidases.

Advantages and Limitations for Lab Experiments

4-(3-Sec-butoxyanilino)-4-oxobutanoic acid(Abz)-OH has several advantages for use in laboratory experiments. It is a relatively simple and inexpensive substrate that can be easily synthesized. It also produces a fluorescent signal upon cleavage, which allows for easy detection and measurement of enzyme activity. However, 4-(3-Sec-butoxyanilino)-4-oxobutanoic acid(Abz)-OH is limited in its use to enzymes that specifically cleave the Abz group from the lysine residue. It is not a universal substrate for all proteases and peptidases, and its use must be carefully considered for each specific enzyme.

Future Directions

For the use of 4-(3-Sec-butoxyanilino)-4-oxobutanoic acid(Abz)-OH include the development of new protease and peptidase inhibitors, the study of enzyme kinetics, and the development of new peptide synthesis methods.

Synthesis Methods

4-(3-Sec-butoxyanilino)-4-oxobutanoic acid(Abz)-OH can be synthesized using the Fmoc/t-Bu strategy. First, Fmoc-Lys(Boc)-OH is synthesized by reacting Fmoc-Lys-OH with Boc2O in the presence of DIPEA. The Fmoc group is then removed using piperidine, and the t-Bu group is introduced using t-BuMgCl. Finally, the Abz group is added using Abz-OSu in the presence of DIPEA.

Scientific Research Applications

4-(3-Sec-butoxyanilino)-4-oxobutanoic acid(Abz)-OH has been used in a variety of scientific research applications, including enzyme kinetics, drug discovery, and peptide synthesis. It is commonly used as a substrate for proteases and peptidases, as the Abz group can be cleaved by these enzymes to release a fluorescent signal. This allows for the measurement of enzyme activity and the screening of potential inhibitors.

properties

Product Name

4-(3-Sec-butoxyanilino)-4-oxobutanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

4-(3-butan-2-yloxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C14H19NO4/c1-3-10(2)19-12-6-4-5-11(9-12)15-13(16)7-8-14(17)18/h4-6,9-10H,3,7-8H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

BJAJGLNDTLTUNK-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)CCC(=O)O

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NC(=O)CCC(=O)O

Origin of Product

United States

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